(5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule. It belongs to the class of thiazolidinones, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S2/c1-19-9-12-21(13-10-19)28-26(29)25(34-27(28)33)18-20-11-14-23(24(17-20)30-2)32-16-6-15-31-22-7-4-3-5-8-22/h3-5,7-14,17-18H,6,15-16H2,1-2H3/b25-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIFLIJAFVXYMA-BWAHOGKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCCOC4=CC=CC=C4)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCCCOC4=CC=CC=C4)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds. The specific synthetic route for this compound might involve:
Condensation Reaction: Reacting 3-methoxy-4-(3-phenoxypropoxy)benzaldehyde with thiosemicarbazide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazolidinone ring or other functional groups.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinones can act as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties.
Enzyme Inhibition: Potential inhibitors of various enzymes, making them candidates for drug development.
Medicine
Anti-inflammatory: Some thiazolidinones exhibit anti-inflammatory properties.
Anticancer: Research into their potential as anticancer agents.
Industry
Agriculture: Possible use as agrochemicals.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action for thiazolidinones often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways would depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
The unique combination of functional groups in “(5Z)-5-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” may confer specific biological activities or chemical reactivity that distinguishes it from other thiazolidinones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
